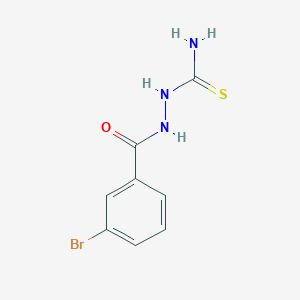![molecular formula C24H31N3O4S B12154219 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-et hoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12154219.png)
1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-et hoxyphenyl)-3-hydroxy-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound featuring a pyrrolinone core, a thiazole ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrrolinone Core Construction: The pyrrolinone core can be constructed through a cyclization reaction involving an appropriate precursor, such as a β-keto ester.
Functional Group Introduction: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions, while the ethoxyphenyl group can be added through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole ring suggests possible antimicrobial or antifungal properties .
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral properties.
Pyrrolinone Derivatives: Compounds such as piracetam, which also contain a pyrrolinone core, are known for their nootropic effects.
Uniqueness
What sets 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one apart is the combination of functional groups and rings, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
属性
分子式 |
C24H31N3O4S |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H31N3O4S/c1-6-26(7-2)13-14-27-20(17-9-11-18(12-10-17)31-8-3)19(22(29)24(27)30)21(28)23-15(4)25-16(5)32-23/h9-12,20,29H,6-8,13-14H2,1-5H3 |
InChI 键 |
DTONMURUYXZEQQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12154136.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12154161.png)
![1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12154167.png)
![8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12154175.png)
![2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide](/img/structure/B12154177.png)
![(2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12154180.png)
![4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12154187.png)
![3-(furan-2-ylmethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12154195.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12154203.png)
![N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12154210.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12154220.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12154222.png)
![N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154226.png)
